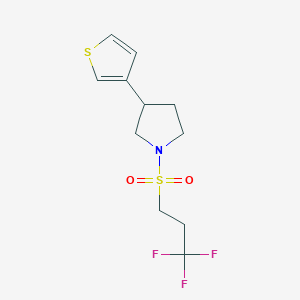

3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine

CAS No.: 2188202-87-9

Cat. No.: VC4745735

Molecular Formula: C11H14F3NO2S2

Molecular Weight: 313.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2188202-87-9 |

|---|---|

| Molecular Formula | C11H14F3NO2S2 |

| Molecular Weight | 313.35 |

| IUPAC Name | 3-thiophen-3-yl-1-(3,3,3-trifluoropropylsulfonyl)pyrrolidine |

| Standard InChI | InChI=1S/C11H14F3NO2S2/c12-11(13,14)3-6-19(16,17)15-4-1-9(7-15)10-2-5-18-8-10/h2,5,8-9H,1,3-4,6-7H2 |

| Standard InChI Key | ZOSIPUCGVYAQQC-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C2=CSC=C2)S(=O)(=O)CCC(F)(F)F |

Introduction

The compound 3-(Thiophen-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)pyrrolidine is a synthetic organic molecule combining a thiophene ring, a pyrrolidine backbone, and a trifluoropropyl sulfonyl group. Its unique structure makes it an interesting candidate for applications in pharmaceuticals, agrochemicals, and materials science due to its potential biological activity and chemical stability.

Chemical Composition

-

Molecular Formula: C11H14F3NO2S2

-

Molecular Weight: Approximately 329.36 g/mol

-

Functional Groups:

-

Thiophene ring: A sulfur-containing aromatic heterocycle.

-

Pyrrolidine: A saturated five-membered nitrogen-containing ring.

-

Trifluoropropyl sulfonyl group: A highly electronegative substituent contributing to lipophilicity and metabolic stability.

-

Structural Features

The compound integrates three distinct moieties:

-

Thiophene Ring: Known for its electron-rich aromaticity, the thiophene group may enhance interactions with biological targets.

-

Pyrrolidine Core: This cyclic amine provides rigidity and can serve as a scaffold in drug design.

-

Trifluoropropyl Sulfonyl Group: The trifluoromethyl group increases hydrophobicity and bioavailability, while the sulfonyl group adds polarity.

Pharmaceutical Applications

Compounds containing trifluoromethyl groups often exhibit enhanced pharmacokinetics due to their metabolic stability and ability to cross biological membranes. The pyrrolidine core is frequently found in bioactive molecules such as antipsychotics and antivirals.

Hypothetical Activities:

-

Antifungal or Antibacterial: The thiophene moiety has been linked to antimicrobial properties in related compounds .

-

Enzyme Inhibition: The trifluoromethyl group may interact with active sites of enzymes.

Agrochemical Potential

Sulfonyl-containing compounds are widely used as herbicides or fungicides due to their ability to disrupt essential metabolic pathways in plants or fungi .

Materials Science

The presence of fluorinated groups may make this compound suitable for applications requiring high thermal stability and chemical resistance.

General Synthetic Approach

The synthesis of this compound likely involves:

-

Formation of the Pyrrolidine Ring:

-

Starting from a suitable amine precursor.

-

-

Introduction of the Thiophene Group:

-

Via electrophilic aromatic substitution or cross-coupling reactions.

-

-

Attachment of the Trifluoropropyl Sulfonyl Group:

-

Using sulfonation reagents such as trifluoropropane sulfonic acid derivatives.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume